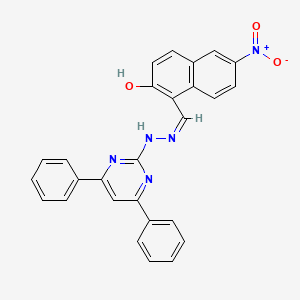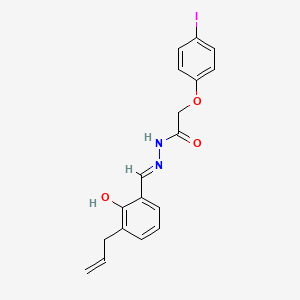![molecular formula C11H14N4S B3728610 N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B3728610.png)
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea, also known as MPTU, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTU belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound has also been reported to inhibit the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has also been shown to inhibit the expression of COX-2 and iNOS, two enzymes that are involved in the production of pro-inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis, colitis, and sepsis. Additionally, this compound has been reported to induce apoptosis in cancer cells and lower blood glucose levels in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory and anti-cancer drugs. This compound has also been reported to have good solubility in water, which makes it easier to administer in different experimental settings. However, one of the limitations of using this compound is its limited availability, which can make it difficult to conduct large-scale experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea research, including the development of more efficient synthesis methods, the identification of specific targets and pathways, and the evaluation of its potential use in combination with other drugs. Additionally, the use of this compound in animal models of other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored. Finally, the development of this compound derivatives with improved pharmacokinetic properties and increased potency should be investigated.
Applications De Recherche Scientifique
N-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been reported to lower blood glucose levels in diabetic mice, suggesting its potential use in the treatment of diabetes.
Propriétés
IUPAC Name |
(Z)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-3-2-4-9(7-8)15-6-5-10(14-15)13-11(12)16/h2-4,7H,5-6H2,1H3,(H3,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIQDKZMGNJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=NC(=S)N)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC/C(=N/C(=S)N)/N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3728528.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3728540.png)
![2-hydroxy-5-methylbenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3728541.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3728548.png)

![2-[(3,4-dichlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3728564.png)


![3-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3728581.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B3728584.png)
![2-fluorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728592.png)
![4-bromo-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide](/img/structure/B3728596.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3728630.png)